N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a tetrahydroquinoline core linked to a piperidine moiety via an ethylenediamine bridge. This compound is structurally characterized by a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group and a piperidin-1-yl group attached to a central ethylenediamine backbone, with an ethyl substituent on one amide nitrogen.
Properties
IUPAC Name |
N-ethyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-3-22-20(26)21(27)23-15-19(25-12-5-4-6-13-25)17-9-10-18-16(14-17)8-7-11-24(18)2/h9-10,14,19H,3-8,11-13,15H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBONYBFWCWFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline intermediate, followed by the introduction of the piperidine ring and the final coupling with ethanediamide. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction optimization, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a quinoline derivative with additional oxygen functionalities, while reduction could produce a more saturated compound.
Scientific Research Applications
N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinyl Oxamide Derivatives (QODs)
A closely related analog, N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD), replaces the ethyl group with a benzodioxol-5-yl substituent. The benzodioxol group introduces additional oxygen atoms, increasing polarity compared to the ethyl-substituted compound .
Fluorophenyl and Trifluoromethylphenyl Analogs
- N-(4-Fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide (): Molecular Formula: C₂₅H₃₁FN₄O₂. Key Feature: A 4-fluorophenyl group replaces the ethyl substituent. This compound’s molecular weight (438.55 g/mol) is higher than the ethyl analog due to the fluorine and phenyl group .
- N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide (): Molecular Formula: C₂₆H₃₀F₃N₄O₂. Key Feature: The 3-(trifluoromethyl)phenyl group introduces strong lipophilicity and metabolic stability, which may enhance blood-brain barrier penetration. The CF₃ group’s electron-withdrawing effects could modulate enzyme inhibition kinetics .
Enzyme-Targeted Analogous Compounds
- FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide): Target: PLD1/2 inhibitor. Structural Difference: Replaces the tetrahydroquinoline core with a benzimidazolone-piperidine system and an indole carboxamide group. FIPI’s indole moiety enables π-π interactions critical for PLD binding, whereas the ethylenediamine linker in the target compound may offer conformational flexibility .
- VU0155056 (VU01): Structure: Naphthamide-piperidine derivative. Role: Potent PLD inhibitor with an IC₅₀ of 3.9 nM. The naphthalene ring provides a rigid hydrophobic core absent in the tetrahydroquinoline-based target compound, highlighting divergent strategies for PLD engagement .
Structural and Pharmacokinetic Comparison Table
Key Research Findings
- Substituent Effects : The ethyl group in the target compound balances hydrophobicity and steric bulk, while fluorinated analogs () optimize target engagement through electronic and lipophilic effects .
- Core Structure: The tetrahydroquinoline-piperidine scaffold may favor CNS activity due to similarity to neuroactive compounds (e.g., tacrine derivatives), though this remains speculative without direct data .
- Enzyme Inhibition : Compared to FIPI and VU01, the target compound’s ethanediamide linker could reduce off-target effects but may sacrifice PLD affinity due to the absence of a rigid aromatic system .
Biological Activity
N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide, often referred to as a tetrahydroquinoline derivative, has garnered attention due to its complex structure and potential biological activities. This compound features a tetrahydroquinoline moiety and a piperidine ring, which are known for their interactions with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes functional groups that facilitate its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O2 |
| IUPAC Name | N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide |
| SMILES | CN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2 |
| InChI Key | MDL Number (MFCD) |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The tetrahydroquinoline moiety can intercalate with DNA and modulate gene expression. Meanwhile, the piperidine component may influence neurotransmitter pathways, particularly in the context of neurological disorders.
Key Mechanisms:
- Receptor Modulation : The compound may act on various neurotransmitter receptors, potentially affecting dopaminergic and serotonergic pathways.
- Enzyme Interaction : It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antidepressant Effects
Studies have shown that compounds containing the tetrahydroquinoline structure can exhibit antidepressant-like effects in animal models. This may be due to their ability to enhance serotonin and norepinephrine levels in the brain.
2. Neuroprotective Properties
The compound has demonstrated potential neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests a possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anticancer Activity
Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
Several case studies have explored the biological activity of similar compounds:
Case Study 1: Neuroprotection in Rodent Models
A study investigated the neuroprotective effects of tetrahydroquinoline derivatives in rodent models of ischemic stroke. Results indicated significant reductions in neuronal death and improved functional recovery post-stroke.
Case Study 2: Antidepressant-Like Effects
In a behavioral study using the forced swim test, compounds with similar structures exhibited significant reductions in immobility time, suggesting antidepressant-like properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
